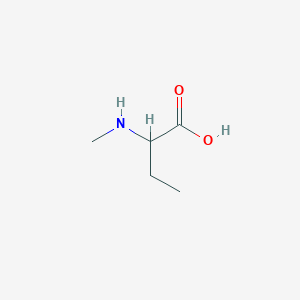

2-(甲基氨基)丁酸

描述

2-(Methylamino)butanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid . It exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid . It is a minor constituent of Angelica archangelica and the perennial flowering plant valerian (Valeriana officinalis), where it co-occurs with valeric acid and isovaleric acid .

Synthesis Analysis

Racemic 2-methylbutanoic acid can readily be prepared by a Grignard reaction using 2-chlorobutane and carbon dioxide . It was the target of the first enantioselective synthesis in 1904 when the German chemist W. Marckwald heated ethyl (methyl)malonic acid with the chiral base brucine and obtained an optically active product mixture .Molecular Structure Analysis

The molecular formula of 2-(Methylamino)butanoic acid is C5H11NO2 . It contains total 21 bond(s); 8 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

The reaction kinetics and products of related compounds have been studied. For example, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured, identifying various products and yields, and discussing potential reaction mechanisms.Physical And Chemical Properties Analysis

2-(Methylamino)butanoic acid has a molecular weight of 153.61 . The physical form of this compound is powder .科学研究应用

- Copper Corrosion Inhibition A novel inhibitor compound, Methyl 3-((2-mercaptophenyl)imino)butanoate, was synthesized for copper protection. This application is crucial in preventing copper corrosion in industrial systems, extending the lifespan of copper-based components.

Nitrosamine Impurities Control in Pharmaceuticals

安全和危害

2-(Methylamino)butanoic acid is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is suspected of damaging fertility and the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin .

未来方向

Nitrosamine impurities are known to be mutagenic and carcinogenic, very small exposure of these impurities can lead to cancer . These impurities may be formed and get incorporated into drug substance or drug product through reagent, catalyst, solvent or raw materials used in the process of manufacturing . Therefore, future research could focus on developing methods to avoid the formation of these impurities in the manufacturing process .

作用机制

Target of Action

2-(Methylamino)butanoic acid, also known as 2-methylamino-butyric acid , is a small molecule with the chemical formula C5H11NO2 It’s structurally related to branched-chain amino acids (bcaas) and branched-chain fatty acids , which are known to interact with various enzymes and receptors in the body .

Mode of Action

BCAAs are known to undergo transamination reactions catalyzed by branched-chain aminotransferase (BCAT), converting them into branched-chain ketoacids . This process could potentially be influenced by 2-(Methylamino)butanoic acid.

Biochemical Pathways

BCAAs are known to be involved in protein synthesis and energy production . They are metabolized into branched-chain ketoacids via the action of BCAT, and these ketoacids are further metabolized via the branched-chain ketoacid dehydrogenase complex .

Pharmacokinetics

A study has shown that similar compounds can significantly reduce blood phenylalanine levels , suggesting that they are absorbed and metabolized in the body. More research is needed to fully understand the pharmacokinetics of 2-(Methylamino)butanoic acid.

Result of Action

BCAAs are known to play important roles in protein synthesis and energy production in cells . They are also involved in the regulation of blood sugar levels, the maintenance of muscle tissues, and the support of immune function .

Action Environment

The action of 2-(Methylamino)butanoic acid may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of enzymes involved in the metabolism of BCAAs can be affected by changes in pH and temperature . Additionally, the presence of other molecules can influence the binding of 2-(Methylamino)butanoic acid to its targets.

属性

IUPAC Name |

2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJAWZCYNRBZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

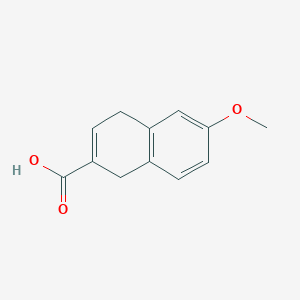

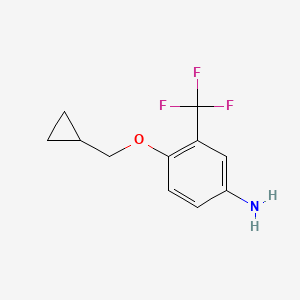

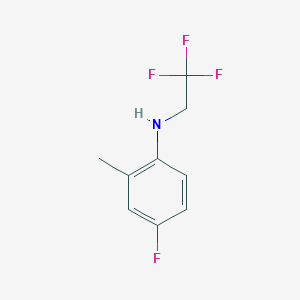

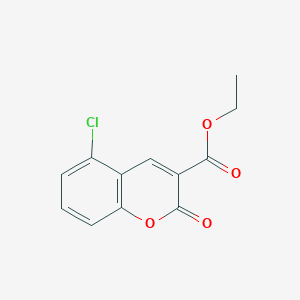

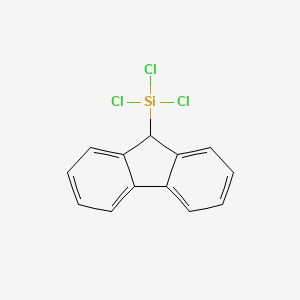

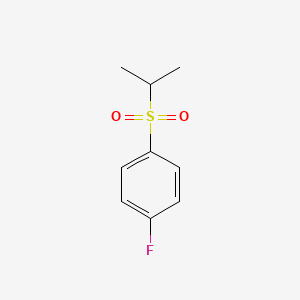

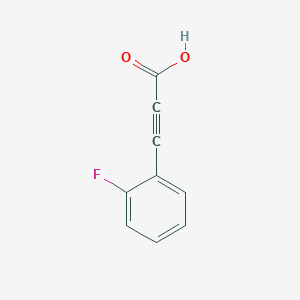

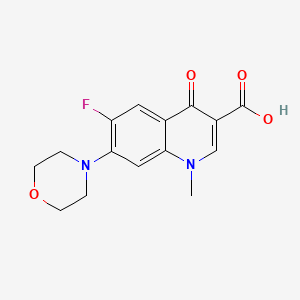

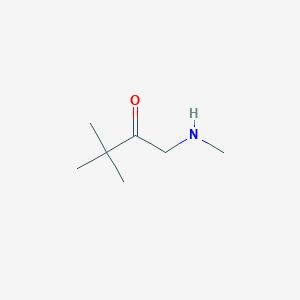

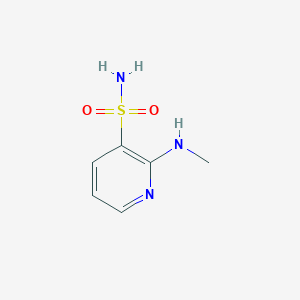

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。